molecular formula C16H18N4O3 B3005213 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1234942-11-0

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3005213
CAS No.: 1234942-11-0
M. Wt: 314.345
InChI Key: GFUATVWTEKIGIN-UHFFFAOYSA-N
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Description

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities

Mode of Action

The exact mode of action of this compound is not fully understood. It is believed to interact with its targets in a way that leads to changes in cellular processes. The presence of the 1,2,4-oxadiazole moiety is known to contribute to the compound’s biological activity .

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activities . The specific pathways and their downstream effects are subject to further investigation.

Result of Action

The compound’s action results in a range of biological effects. For instance, 1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of 1,2,4-oxadiazole derivatives without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10-3-5-13(6-4-10)20-9-12(7-15(20)21)16(22)17-8-14-18-11(2)19-23-14/h3-6,12H,7-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUATVWTEKIGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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